

# Application Notes and Protocols: Molecular Imaging with Functionalized Levovist

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Levovist**  
Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Levovist®**, a first-generation ultrasound contrast agent, is composed of galactose microparticles with a small amount of palmitic acid, encapsulating air microbubbles.[1][2] Its biocompatible galactose shell presents a unique opportunity for functionalization, enabling the transformation of this blood pool agent into a targeted probe for molecular imaging. By conjugating specific ligands—such as antibodies, peptides, or small molecules—to the galactose surface, functionalized **Levovist** can be engineered to bind to molecular markers of disease, particularly those expressed on the vascular endothelium.[3]

These application notes provide a comprehensive overview of the potential molecular imaging applications of functionalized **Levovist**, along with detailed protocols for its preparation, characterization, and use in preclinical research. While **Levovist** is a first-generation agent, the principles of microbubble functionalization and targeting are well-established.[3][4] The following protocols are based on established bioconjugation chemistries adapted for a polysaccharide surface and imaging methodologies validated for other targeted microbubble systems.

## Key Applications

The primary applications for functionalized **Levovist** lie in the non-invasive imaging and quantification of vascular biomarkers associated with various pathologies. Due to their size,

microbubbles are confined to the vasculature, making them ideal for probing the surface of endothelial cells.<sup>[5]</sup>

- Oncology: Imaging tumor angiogenesis by targeting markers such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or  $\alpha\beta 3$ -integrins, which are overexpressed on neo-endothelial cells.<sup>[5][6]</sup> This allows for early cancer detection, characterization of tumor vasculature, and monitoring response to anti-angiogenic therapies.<sup>[5]</sup>
- Inflammation: Detecting and localizing inflammation by targeting adhesion molecules like P-selectin or E-selectin, which are upregulated on endothelial cells in response to inflammatory stimuli.<sup>[7]</sup> This has applications in atherosclerosis, transplant rejection, and inflammatory bowel disease.
- Thrombosis: Identifying thrombi by targeting components like fibrin or activated platelets, offering a rapid and radiation-free diagnostic modality for conditions such as deep vein thrombosis and pulmonary embolism.

## Protocol 1: Functionalization of Levovist Microbubbles

This protocol describes a proposed method for the covalent conjugation of a targeting ligand (e.g., a peptide or antibody) to the galactose surface of **Levovist** microbubbles. The strategy involves the enzymatic oxidation of galactose residues to create reactive aldehyde groups, followed by reductive amination to form a stable bond with an amine-containing ligand.

Materials:

- **Levovist®** (SHU 508A)
- Galactose Oxidase (from *Fusarium* sp.)
- Horseradish Peroxidase (HRP)
- Phosphate Buffered Saline (PBS), pH 7.4
- Targeting ligand with a primary amine group (e.g., antibody, peptide)

- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- BCA Protein Assay Kit
- Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
- End-over-end rotator

Procedure:

- Reconstitution of **Levovist**: Reconstitute **Levovist** according to the manufacturer's instructions to obtain a suspension of microbubbles.
- Enzymatic Oxidation of Galactose Shell:
  - Wash the reconstituted **Levovist** microbubbles twice with PBS by gentle centrifugation (300 x g, 3 minutes) and resuspension to remove any soluble components.
  - Resuspend the microbubble pellet in PBS to the original concentration.
  - Add galactose oxidase (e.g., 5-10 units/mL) and HRP (e.g., 50 µg/mL) to the microbubble suspension.
  - Incubate the mixture for 1-2 hours at room temperature on an end-over-end rotator to generate aldehyde groups on the galactose surface.
- Purification of Oxidized Microbubbles:
  - Wash the oxidized microbubbles three times with PBS using gentle centrifugation (300 x g, 3 minutes) to remove the enzymes.
- Ligand Conjugation via Reductive Amination:
  - Resuspend the oxidized microbubble pellet in PBS.
  - Add the amine-containing targeting ligand to the microbubble suspension. The optimal molar ratio of ligand to microbubble should be determined empirically, but a starting point of 10<sup>6</sup>-10<sup>8</sup> ligands per microbubble is common for other platforms.

- Add sodium cyanoborohydride to a final concentration of 20-50 mM.
- Incubate the reaction mixture overnight at 4°C on an end-over-end rotator.
- Purification of Functionalized **Levovist**:
  - Wash the functionalized microbubbles three times with PBS using gentle centrifugation (300 x g, 3 minutes) to remove unreacted ligand and reducing agent.
  - Resuspend the final functionalized **Levovist** pellet in sterile PBS.
- Quantification of Ligand Conjugation (Optional):
  - The amount of conjugated ligand can be indirectly quantified by measuring the concentration of the ligand in the supernatant before and after the conjugation reaction using a BCA protein assay or other appropriate methods. The difference represents the amount of ligand attached to the microbubbles.



[Click to download full resolution via product page](#)

**Figure 1.** Workflow for the functionalization of **Levovist** microbubbles.

## Application Example: Imaging Tumor Angiogenesis with VEGFR2-Targeted Levovist

Background: VEGFR2 is a key receptor in the angiogenesis signaling cascade and is highly expressed on the endothelial cells of tumor neovasculature. Targeting VEGFR2 with functionalized **Levovist** allows for the specific visualization of tumor-associated blood vessels.

[Click to download full resolution via product page](#)**Figure 2.** Simplified VEGFR2 signaling pathway in angiogenesis.

## Protocol 2: In Vitro Binding Assays

These protocols are designed to confirm the binding specificity and affinity of the functionalized **Levovist** before proceeding to in vivo studies.

### A. Static Binding Assay

Purpose: To qualitatively and quantitatively assess the specific binding of functionalized **Levovist** to a monolayer of target-expressing cells.

Materials:

- VEGFR2-positive endothelial cells (e.g., HUVECs stimulated with VEGF)
- Control cells (lacking VEGFR2 expression)
- Cell culture plates (e.g., 24-well plates)
- VEGFR2-targeted **Levovist**
- Non-targeted (control) **Levovist**
- Blocking antibody (anti-VEGFR2)
- PBS, cell culture medium
- Inverted microscope with a camera

Procedure:

- Cell Culture: Plate VEGFR2-positive cells and control cells in separate wells of a 24-well plate and culture until they form a confluent monolayer.
- Blocking (Control Group): To one set of VEGFR2-positive wells, add a blocking antibody against VEGFR2 and incubate for 30 minutes at 37°C to saturate the binding sites.
- Microbubble Incubation:

- Dilute the VEGFR2-targeted and non-targeted **Levovist** in cell culture medium to a concentration of approximately  $1-5 \times 10^7$  microbubbles/mL.
- Remove the medium from all wells (including the blocked wells) and add the diluted microbubble suspensions.
- Incubate for 15-30 minutes at 37°C, allowing the microbubbles to float up and interact with the cell monolayer.

- Washing:
  - Gently wash the cell monolayers three times with PBS to remove non-adherent microbubbles. This is a critical step and must be done carefully to avoid dislodging the cells or the specifically bound microbubbles.
- Imaging and Quantification:
  - Image multiple random fields of view for each well using an inverted microscope.
  - Count the number of adherent microbubbles per field of view.
  - Calculate the average number of bound microbubbles per  $\text{mm}^2$  for each condition.



[Click to download full resolution via product page](#)

**Figure 3.** Workflow for the in vitro static binding assay.

## B. Flow Chamber Assay

Purpose: To assess the binding of functionalized **Levovist** under physiological shear stress conditions.

Materials:

- Parallel plate flow chamber system
- Syringe pump
- All materials listed for the Static Binding Assay

#### Procedure:

- Setup: Grow a monolayer of target-expressing cells on a coverslip compatible with the flow chamber. Assemble the flow chamber.
- Perfusion:
  - Perfuse the chamber with cell culture medium at a defined physiological shear rate (e.g., 1-5 dynes/cm<sup>2</sup>) using a syringe pump.
  - Introduce the suspension of functionalized **Levovist** into the flow for a set period (e.g., 5-10 minutes).
- Washout: Persevere the chamber with clear medium for another 5-10 minutes to wash out any non-adherent microbubbles.
- Quantification: Image the coverslip and quantify the number of bound microbubbles as described in the static assay. The experiment can be repeated at different shear rates to determine the avidity of the binding.

## Protocol 3: In Vivo Molecular Imaging

Purpose: To non-invasively visualize and quantify the accumulation of functionalized **Levovist** at a target site in a preclinical animal model. This protocol describes a destruction-replenishment method.[\[3\]](#)

#### Materials:

- Tumor-bearing small animal model (e.g., mouse with subcutaneous tumor xenograft)
- High-frequency ultrasound imaging system with contrast-specific imaging software

- VEGFR2-targeted **Levovist** and non-targeted **Levovist**
- Anesthesia (e.g., isoflurane)
- Catheter for intravenous injection

Procedure:

- Animal Preparation: Anesthetize the animal and maintain its body temperature. Place the animal on the imaging stage and insert a catheter into the tail vein.
- Baseline Imaging: Acquire baseline B-mode and contrast-mode images of the region of interest (e.g., tumor) before microbubble injection.
- Microbubble Injection: Inject a bolus of VEGFR2-targeted **Levovist** (e.g.,  $1-2 \times 10^7$  microbubbles in 100  $\mu\text{L}$  saline) via the tail vein catheter.
- Circulation and Binding: Allow the microbubbles to circulate and accumulate at the target site for a defined period (e.g., 5-10 minutes). During this time, acquire low mechanical index (MI) images to monitor the initial wash-in.
- Pre-Destruction Imaging: Acquire a short video loop (e.g., 10-30 seconds) of the region of interest. The signal intensity in this loop represents both freely circulating and bound microbubbles.
- Destruction Pulse: Apply a high-MI ultrasound pulse to the imaging plane to destroy all microbubbles within that slice.
- Post-Destruction (Replenishment) Imaging: Immediately following the destruction pulse, acquire another video loop as the freely circulating microbubbles flow back into the imaging plane.
- Data Analysis:
  - Subtract the post-destruction (replenishment) signal from the pre-destruction signal.
  - The resulting differential signal primarily represents the contribution from the microbubbles that were adherent to the vasculature and did not replenish after destruction.

- Quantify this differential signal intensity within the region of interest.
- Control: Repeat the entire procedure with non-targeted **Leovist** to assess the level of non-specific binding.



[Click to download full resolution via product page](#)

**Figure 4.** In vivo molecular imaging workflow using destruction-replenishment.

## Data Presentation: Expected Quantitative Outcomes

The following tables summarize typical quantitative data reported in the literature for various targeted microbubble platforms. These values can serve as a benchmark for studies with functionalized **Levovist**.

Table 1: In Vitro Binding Performance of Targeted Microbubbles

| Target                   | Ligand Type  | Cell Line            | Binding Increase vs. Control | Reference |
|--------------------------|--------------|----------------------|------------------------------|-----------|
| Nucleolin                | F3 Peptide   | NCL-expressing cells | 433-fold                     | [1][8]    |
| B7-H3                    | Affibody     | MS1B7-H3             | ~9.8-fold                    | [9]       |
| $\alpha\beta 3$ Integrin | cRGD Peptide | bEnd.3 cells         | ~5-fold                      | [10]      |

Table 2: In Vivo Performance of Targeted Microbubbles

| Target                   | Animal Model             | Imaging Signal Enhancement             | Comments                                 | Reference |
|--------------------------|--------------------------|----------------------------------------|------------------------------------------|-----------|
| VEGFR2                   | Murine Breast Cancer     | ~2-fold increase vs. control           | Signal correlated with VEGFR2 expression | [6]       |
| $\alpha\beta 3$ Integrin | Murine Mammary Carcinoma | Significantly higher than cRAD control | Quantified by intensity normalization    | [10]      |
| Nucleolin                | Murine Breast Cancer     | Enhanced accumulation over time        | Signal decreased after destruction pulse | [1][8]    |

## Conclusion

Functionalized **Levovist** holds promise as a customizable tool for molecular imaging research. The protocols outlined above provide a framework for the development and validation of targeted **Levovist**-based probes. By leveraging the biocompatible galactose shell, researchers

can create novel agents for the non-invasive study of a wide range of diseases at the molecular level, potentially accelerating drug development and improving diagnostic capabilities. Further optimization of conjugation chemistry and imaging protocols will be essential to fully realize the potential of this first-generation contrast agent in the modern molecular imaging landscape.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro characterization and in vivo ultrasound molecular imaging of nucleolin-targeted microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface immobilization of galactose onto aliphatic biodegradable polymers for hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Targeted Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding properties of flowing fibrin-targeted microbubbles evaluated with a thrombus-embedded microchannel - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound Molecular Imaging of Tumor Angiogenesis with an Integrin Targeted Microbubble Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Molecular Imaging with Functionalized Levovist]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b238291#molecular-imaging-applications-of-functionalized-levovist>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)